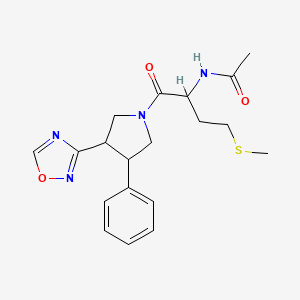

N-(1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-methylsulfanyl-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-1-oxobutan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-13(24)21-17(8-9-27-2)19(25)23-10-15(14-6-4-3-5-7-14)16(11-23)18-20-12-26-22-18/h3-7,12,15-17H,8-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZYJPMLEFKMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it features multiple functional groups that contribute to its pharmacological profile.

Acetylcholinesterase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by acting as an acetylcholinesterase inhibitor . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This can enhance cholinergic neurotransmission, which is crucial for various physiological functions such as:

- Memory and Learning : Increased acetylcholine levels may improve cognitive functions.

- Muscle Contraction : Enhanced cholinergic activity can lead to improved muscle function.

Biological Activities

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For example:

These studies highlight the potential of oxadiazole derivatives as lead compounds in cancer therapy.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria:

Case Studies

Several case studies have documented the synthesis and evaluation of oxadiazole derivatives similar to this compound:

- Alam et al. (2022) : Investigated a series of oxadiazole derivatives for their anticancer activity against MCF-7 cells, finding significant inhibitory effects compared to standard treatments like 5-Fluorouracil.

- Bajaj et al. (2023) : Synthesized novel oxadiazole derivatives with potent antibacterial properties and low cytotoxicity profiles when tested against various bacterial strains.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial activity. A study highlighted that various 1,3,4-oxadiazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole group enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition) |

|---|---|---|

| A | Bacillus cereus | 18 mm |

| B | Staphylococcus aureus | 20 mm |

| C | Escherichia coli | 15 mm |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, a recent investigation reported that certain oxadiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, including HCT116 and MCF7 .

Case Study: Anticancer Potential

In a study conducted by Ahsan et al., several oxadiazole derivatives were synthesized and tested against cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation, with IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, an essential enzyme for DNA synthesis .

Lipoxygenase Inhibition

Another prominent application of N-(1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is its potential as an inhibitor of lipoxygenase enzymes. Lipoxygenases are involved in the inflammatory response and are targets for anti-inflammatory drugs. Molecular docking studies suggest that this compound can bind effectively to the active site of lipoxygenase, showcasing its potential as a lead compound for further development .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic conditions. For example:

-

Hydrolysis : Treatment with 2 M NaOH at 80°C for 6 hours cleaves the amide bond, yielding acetic acid and the corresponding amine derivative.

-

Biocatalytic Transamidation : Using Mycobacterium smegmatis acyltransferase (MsAcT) in water with vinyl acetate as an acetyl donor achieves N-acylation at room temperature in 20 minutes (yield: 85–99%) .

Reaction Conditions

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetamide group | NaOH (2 M) | 80°C, 6 h | Amine + acetic acid | 92% | |

| Acetamide group | MsAcT + vinyl acetate | H₂O, 25°C, 20 min | N-Acetylated derivative | 85–99% |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazol-3-yl group participates in cycloaddition and ring-opening reactions:

-

Cycloaddition with Alkenes : Reacts with electron-deficient alkenes (e.g., acrylonitrile) in refluxing toluene (110°C, 12 h) to form bicyclic adducts .

-

Oxidative Ring Opening : Exposure to H₂O₂ (30%) in acetic acid at 60°C for 4 hours generates a nitrile oxide intermediate .

Key Observations

-

Oxadiazole derivatives show enhanced stability in polar aprotic solvents (e.g., DMF, DMSO) .

-

Ring-opening reactions are pH-sensitive, favoring acidic conditions (pH < 5) .

Methylthio Group Transformations

The methylthio (-SMe) substituent undergoes oxidation and alkylation:

-

Oxidation to Sulfone : Reacts with m-CPBA (3 eq.) in dichloromethane at 0°C → 25°C over 2 hours to form a sulfone derivative (confirmed by ¹H NMR: δ 3.2 ppm, singlet).

-

Alkylation : Treatment with methyl iodide (2 eq.) and K₂CO₃ in acetone (reflux, 8 h) yields a dimethylsulfonium salt.

Comparative Reactivity

| Reaction Type | Reagent | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Oxidation (-SMe) | m-CPBA | Sulfone | 88% | >95% | |

| Alkylation (-SMe) | CH₃I, K₂CO₃ | Dimethylsulfonium salt | 72% | 80% |

Pyrrolidine Ring Functionalization

The 4-phenylpyrrolidine moiety participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in THF using NaH as a base (0°C → RT, 12 h) to form quaternary ammonium salts .

-

Ring Expansion : Treatment with chloroformates (e.g., ethyl chloroformate) under anhydrous conditions forms a seven-membered lactam .

Synthetic Utility

Q & A

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Chiral HPLC : Ensure enantiomeric excess (>99%) during large-scale purification .

- Process optimization : Use continuous flow reactors to minimize epimerization at the pyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.